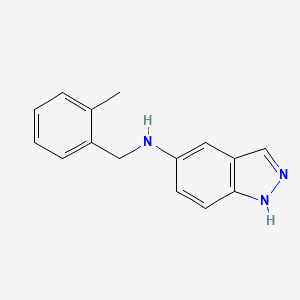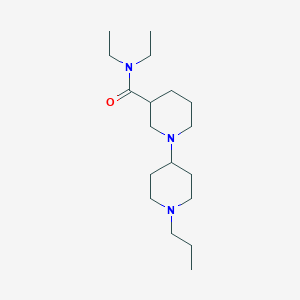
2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine
Vue d'ensemble
Description
2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine, also known as DMPCM, is a synthetic compound that belongs to the class of morpholine derivatives. DMPCM has been studied for its potential use in scientific research due to its unique chemical structure and potential pharmacological properties.
Mécanisme D'action
2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor. The binding of 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine to the receptor prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that activates the NMDA receptor. This results in a decrease in the influx of calcium ions into the neuron, which is a critical step in the NMDA receptor-mediated signaling pathway.
Biochemical and Physiological Effects
2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine has been shown to have several biochemical and physiological effects. In animal studies, 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine has been shown to decrease the release of dopamine and norepinephrine in the brain, which suggests that it may have potential as a treatment for certain psychiatric disorders such as depression and anxiety. 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine has also been shown to have analgesic effects in animal models of pain, indicating its potential use as a pain medication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine in lab experiments is its selectivity for the NMDA receptor. 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine has been shown to have minimal effects on other glutamate receptors, which allows for more precise investigation of the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of using 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine is its relatively short half-life, which may require frequent administration in some experiments.
Orientations Futures
There are several future directions for research on 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine. One area of interest is the potential use of 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine as a treatment for psychiatric disorders such as depression and anxiety. Further studies are needed to investigate the efficacy and safety of 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine in treating these conditions. Another area of research is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine may be a useful tool for investigating the involvement of the NMDA receptor in these diseases and for developing new treatments. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine in humans.
Applications De Recherche Scientifique
2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine has been studied for its potential use in scientific research as a tool for investigating the role of the N-methyl-D-aspartate (NMDA) receptor in various physiological and pathological processes. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. 2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine has been shown to selectively block the NMDA receptor and can be used to study the effects of NMDA receptor blockade on neuronal function.
Propriétés
IUPAC Name |
2,6-dimethyl-4-(4-phenylcyclohexyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-14-12-19(13-15(2)20-14)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-7,14-15,17-18H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHAEDFZOJVVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCC(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(4-phenylcyclohexyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-methoxyphenyl)-1-methylpropyl]cyclopentanamine](/img/structure/B3853413.png)
![(3-chloro-4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B3853420.png)
![2-[benzyl(1-methyl-4-piperidinyl)amino]ethanol](/img/structure/B3853422.png)
![3,4,5-trimethoxy-N-[2-(trifluoromethyl)benzyl]aniline](/img/structure/B3853429.png)
![1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine](/img/structure/B3853432.png)

![4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarbaldehyde](/img/structure/B3853459.png)

![3-[(1H-indazol-5-ylamino)methyl]phenol](/img/structure/B3853483.png)

![2,2'-[(4-phenylcyclohexyl)imino]diethanol](/img/structure/B3853516.png)
![2,2'-[(5-bromo-2,4-dimethoxybenzyl)imino]diethanol](/img/structure/B3853518.png)
![ethyl 4-[(4-hydroxycyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B3853526.png)
![2,2'-{[3-(4-chlorophenoxy)benzyl]imino}diethanol](/img/structure/B3853534.png)